4,5-dibromo-1,3-dimethyl-1H-pyrazole
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Overview
Description
4,5-Dibromo-1,3-dimethyl-1H-pyrazole is a chemical compound with the CAS Number: 5744-71-8. It has a molecular weight of 253.92 . The IUPAC name for this compound is 4,5-dibromo-1,3-dimethyl-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is represented by the formula C5H6Br2N2 . The InChI code for this compound is 1S/C5H6Br2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4,5-dibromo-1,3-dimethyl-1H-pyrazole are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
4,5-Dibromo-1,3-dimethyl-1H-pyrazole has a molecular weight of 253.92 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis of Bipyrazoles
One potential application of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are an important class of compounds with various pharmaceutical and biologically active properties .
Preparation of Hexacoordinate Complexes
Another application could be in the preparation of solid hexacoordinate complexes. These complexes have significance in materials science and coordination chemistry .
Regioselective Synthesis
The compound may also be used in regioselective synthesis processes to create specific pyrazole derivatives with desired substituents, which are valuable in medicinal chemistry .
Pharmaceutical Applications
Given its structural features, 4,5-dibromo-1,3-dimethyl-1H-pyrazole could be used in the synthesis of various pharmaceutical compounds. Pyrazoles are known to possess anti-inflammatory, analgesic, antimicrobial, and anticancer activities .
Biological Activity Studies
The compound might be used in studies exploring biological activity. Pyrazoles often serve as a core structure for developing new biologically active molecules .
Material Science
In material science, such a compound could be utilized in the development of new materials with specific electronic or photonic properties due to its potential for forming stable complexes .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
This interaction could involve binding to the active site of an enzyme or receptor, altering its conformation, and thereby modulating its activity .
Biochemical Pathways
Based on the known targets of similar compounds, it’s plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5-dibromo-1,3-dimethyl-1H-pyrazole . These factors could include pH, temperature, presence of other molecules, and more. Understanding these factors is crucial for optimizing the use of this compound.
properties
IUPAC Name |
4,5-dibromo-1,3-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHDLCOEAHRTEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408733 |
Source
|
Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-1,3-dimethyl-1H-pyrazole | |
CAS RN |
5744-71-8 |
Source
|
Record name | 4,5-Dibromo-1,3-dimethyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5744-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-dibromo-1,3-dimethyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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